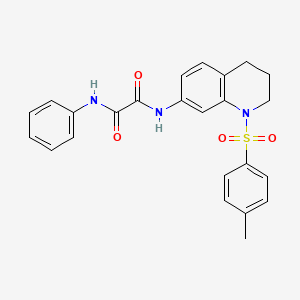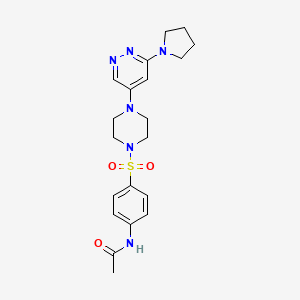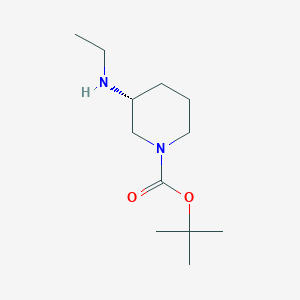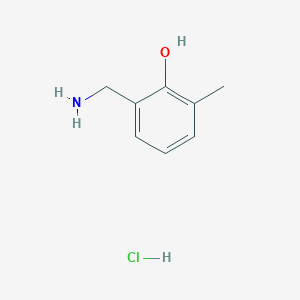
Palladium;2-phenylaniline;tricyclohexylphosphane;chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Palladium;2-phenylaniline;tricyclohexylphosphane;chloride: is a versatile chemical compound with diverse applications in scientific research. This compound is known for its unique properties, making it valuable in various fields such as catalysis, organic synthesis, and material science studies.
作用机制
Target of Action
Palladium complexes, in general, are known to interact with various organic compounds and participate in catalytic reactions .
Mode of Action
Palladium;2-phenylaniline;tricyclohexylphosphane;chloride: is a versatile chemical compound with diverse applications in scientific research. It is utilized in catalysts and organic synthesis. The compound is known to participate in various carbon-carbon and carbon-heteroatom bond-forming reactions .
Biochemical Pathways
Palladium complexes are known to be involved in various organic synthesis reactions, suggesting that they may influence multiple biochemical pathways .
Pharmacokinetics
As a palladium complex, it is expected to have unique properties that may impact its bioavailability .
Result of Action
As a palladium complex, it is known to participate in various organic synthesis reactions, suggesting that it may have diverse molecular and cellular effects .
Action Environment
As a palladium complex, it is known to be involved in various organic synthesis reactions, suggesting that environmental factors may influence its action .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Palladium;2-phenylaniline;tricyclohexylphosphane;chloride typically involves the reaction of palladium chloride with 2-phenylaniline and tricyclohexylphosphane under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and contamination. The mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete reaction .
Industrial Production Methods: On an industrial scale, the production of this compound may involve more sophisticated techniques such as continuous flow reactors to ensure consistent quality and yield. The use of high-purity reagents and solvents is crucial to avoid impurities that could affect the compound’s performance in applications .
化学反应分析
Types of Reactions: Palladium;2-phenylaniline;tricyclohexylphosphane;chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form palladium oxides.
Reduction: It can be reduced to lower oxidation states of palladium.
Substitution: The chloride ligand can be substituted with other ligands such as phosphines or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as hydrogen gas, sodium borohydride, or hydrazine are typically used.
Substitution: Ligand exchange reactions often involve the use of excess ligands and mild heating.
Major Products Formed:
Oxidation: Palladium oxides.
Reduction: Lower oxidation state palladium complexes.
Substitution: New palladium complexes with different ligands.
科学研究应用
Chemistry: Palladium;2-phenylaniline;tricyclohexylphosphane;chloride is widely used as a catalyst in various organic reactions, including cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. These reactions are essential for forming carbon-carbon bonds in organic synthesis.
Biology and Medicine: In biological and medical research, this compound is explored for its potential in developing new drugs and therapeutic agents. Its ability to form stable complexes with various ligands makes it a candidate for targeted drug delivery systems .
Industry: Industrially, the compound is used in the production of fine chemicals, pharmaceuticals, and advanced materials. Its catalytic properties are leveraged to enhance the efficiency of chemical processes and reduce waste.
相似化合物的比较
- Bis(triphenylphosphine)palladium(II) chloride
- Palladium(II) acetate
- Palladium(II) chloride
Comparison: Palladium;2-phenylaniline;tricyclohexylphosphane;chloride is unique due to its specific ligand environment, which imparts distinct reactivity and selectivity in catalytic processes. Compared to Bis(triphenylphosphine)palladium(II) chloride, it offers different steric and electronic properties, making it suitable for specific applications where other palladium complexes may not perform as effectively .
属性
CAS 编号 |
1353658-81-7 |
|---|---|
分子式 |
C30H44ClNPPd |
分子量 |
591.53 |
IUPAC 名称 |
palladium;2-phenylaniline;tricyclohexylphosphane;chloride |
InChI |
InChI=1S/C18H33P.C12H11N.ClH.Pd/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;;/h16-18H,1-15H2;1-9H,13H2;1H;/p-1 |
InChI 键 |
HEUSPDIUZCDONR-UHFFFAOYSA-M |
SMILES |
C1CCC(CC1)P(C2CCCCC2)C3CCCCC3.C1=CC=C(C=C1)C2=CC=CC=C2N.[Cl-].[Pd] |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(tetrahydrofuran-2-yl)-1-(2-(o-tolyloxy)ethyl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B2641236.png)
![N-(2-methoxyphenyl)-2-{5-methyl-3-oxo-7-phenyl-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}acetamide](/img/structure/B2641239.png)
![3-(3-chlorobenzyl)-8-(2-(2-hydroxyethoxy)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2641241.png)



![1-(1-{[4-(difluoromethoxy)phenyl]methyl}azetidin-3-yl)-1H-1,3-benzodiazole](/img/structure/B2641249.png)

![N-[(3,3-Dimethoxycyclopentyl)methyl]prop-2-enamide](/img/structure/B2641252.png)
![2-[(7-chloro-2,3-dihydro-1,4-benzodioxin-6-yl)amino]-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B2641254.png)

![tert-Butyl 5-formyl-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B2641257.png)
![2,6-difluoro-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzamide](/img/structure/B2641258.png)
